molecular formula C10H12O2 B7804196 1-Phenylethyl acetate CAS No. 29759-11-3

1-Phenylethyl acetate

Cat. No.: B7804196
CAS No.: 29759-11-3
M. Wt: 164.20 g/mol
InChI Key: QUMXDOLUJCHOAY-UHFFFAOYSA-N
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Description

1-Phenylethyl acetate is an organic compound with the molecular formula C10H12O2. It is an ester formed from 1-phenylethanol and acetic acid. This compound is known for its pleasant floral fragrance, making it a popular ingredient in perfumes and flavorings. It is also used in various industrial applications due to its chemical properties.

Preparation Methods

1-Phenylethyl acetate can be synthesized through several methods:

    Esterification Reaction: The most common method involves the esterification of 1-phenylethanol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

    Transesterification: Another method involves the transesterification of 1-phenylethanol with vinyl acetate using an enzyme catalyst like lipase.

    Industrial Production: On an industrial scale, this compound is produced using similar methods but optimized for large-scale production.

Chemical Reactions Analysis

1-Phenylethyl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid for esterification, lipase for transesterification, and various oxidizing and reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenylethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylethyl acetate involves its interaction with various molecular targets and pathways:

    Enzymatic Reactions: In biocatalysis, it interacts with enzymes such as lipases, which catalyze its formation and hydrolysis.

    Oxidation and Reduction: The compound undergoes oxidation and reduction reactions, which are mediated by specific oxidizing and reducing agents.

Comparison with Similar Compounds

1-Phenylethyl acetate can be compared with other esters and related compounds:

These comparisons highlight the unique properties of this compound, particularly its fragrance and reactivity, which make it valuable in various fields.

Properties

IUPAC Name

1-phenylethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMXDOLUJCHOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041636
Record name (+/-)-alpha-Methylbenzyl acetate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid, colourless liquid with a powerful sweet floral-fruity, herbaceous odour, colourless liquid with a powerful green-floral odour
Record name Benzenemethanol, .alpha.-methyl-, 1-acetate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methylbenzyl acetate (mixed o,m,p)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name alpha-Methylbenzyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

94.00 to 95.00 °C. @ 12.00 mm Hg
Record name 1-Phenylethyl acetate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Methylbenzyl acetate (mixed o,m,p)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name alpha-Methylbenzyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.024-1.040, 1.020-1.035
Record name Methylbenzyl acetate (mixed o,m,p)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name alpha-Methylbenzyl acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

93-92-5, 29759-11-3
Record name 1-Phenylethyl acetate
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Record name Methylphenylcarbinyl acetate
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Record name Methylbenzyl acetate
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Record name 1-Phenylethyl acetate
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Record name Benzenemethanol, .alpha.-methyl-, 1-acetate
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Record name 1-phenylethyl acetate
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Record name Benzenemethanol, methyl-, acetate
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Record name STYRALYL ACETATE
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Record name 1-Phenylethyl acetate
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Synthesis routes and methods I

Procedure details

100 Pounds of polypropylene are heated to about 300° F. 15 pounds of 2-methyl-4-pentanol acetate prepared according to Example IV (bulked fractions 4-6) are added to the liquified polypropylene. The procedure is carried out in the apparatus shown in FIGS. 9 and 10. After mixing for about 8 minutes, the valve "V" is opened to allow the exit of polypropylene mixture which has been treated with the phenylpentanol acetate, whereby solid pellets having pronounced aromas described as "green, vegetative, styrallyl acetate-like" are formed on the conveyor. The pellets thus obtained are then admixed with about 20 times their weight of unscented polypropylene and untreated polypropylene and the mixture is heated and molded into "spaghetti" tows. The "spaghetti" tows are cut into small cylinders approximately 0.1 inches in length ×0.2 inches in diameter. The cylinders have strong and pleasant aromas as described, supra.
Name
polypropylene
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polypropylene
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Synthesis routes and methods II

Procedure details

Ethylbenzene (1 ml), t-butyl nitrite (1 mmol), N-hydroxyphthalimide (0.2 mmol), and acetic acid (1 ml) were placed in a flask and were stirred at 80° C. in an atmosphere of argon gas (1 atm=0.101 MPa) for 20 hours. The resulting reaction mixture was analyzed to find that acetophenone oxime, (1-nitroethyl)benzene, acetophenone, and α-methylbenzyl acetate were formed in yields of 47%, 4%, 17%, and 14%, respectively.
Quantity
1 mL
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0.2 mmol
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Synthesis routes and methods III

Procedure details

Ethylbenzene (2 ml), t-butyl nitrite (4 mmol), N-hydroxyphthalimide (0.4 mmol), and acetic acid (2 ml) were placed in a flask and were stirred at 80° C. in an atmosphere of argon gas for 2.5 hours. The resulting mixture was further treated with sulfuric acid having a concentration of 98% by weight (200 mg) with stirring at 70° C. for 15 minutes. The reaction mixture was then neutralized with sodium hydroxide and was analyzed to find that acetophenone oxime, (1-nitroethyl)benzene, acetophenone, and α-methylbenzyl acetate were formed in yields of 61%, 1%, 8%, and 5%, respectively.
Quantity
2 mL
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0.4 mmol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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